

Mechanical properties of tin-lead-antimony-copper solders

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An In-depth Technical Guide to the Mechanical Properties of Tin-Lead-Antimony-Copper Solders

Introduction

For many years, tin-lead (Sn-Pb) solders have been the primary choice for interconnection materials in electronic assemblies due to their low melting temperatures, excellent wettability, and favorable mechanical properties.[1][2] The eutectic Sn-Pb composition (63% Sn, 37% Pb) is particularly notable for its single melting point of 183°C, which allows for efficient soldering processes.[1][3] However, to meet the demands of applications requiring enhanced performance, particularly in terms of strength and reliability under thermal and mechanical stress, alloying elements such as antimony (Sb) and copper (Cu) are often introduced.

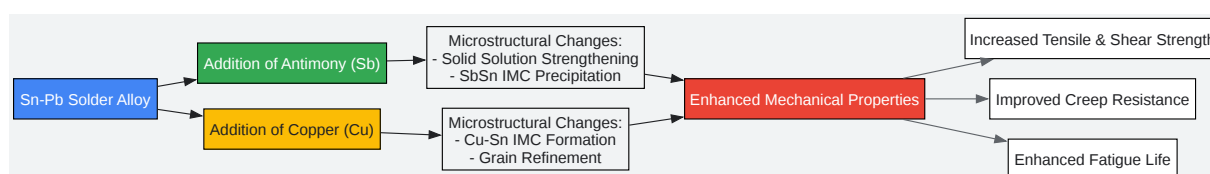
Antimony is added to increase the strength and creep resistance of Sn-Pb solders, primarily through solid solution strengthening.[1][4] Copper is typically added to form intermetallic compounds (IMCs) that can refine the solder's microstructure and inhibit the dissolution of copper from substrates during soldering.[5] This guide provides a detailed examination of the mechanical properties of tin-lead-antimony-copper (Sn-Pb-Sb-Cu) solder alloys, presenting quantitative data, experimental methodologies, and the fundamental relationships between composition, microstructure, and performance.

Influence of Alloying Elements

The addition of antimony and copper to a tin-lead base alloy initiates several metallurgical changes that directly influence the solder's mechanical behavior.

- **Antimony (Sb):** Antimony is soluble in tin and strengthens the solder matrix through a mechanism known as solid solution strengthening.[1] This distortion of the crystal lattice impedes dislocation movement, thereby increasing the material's tensile strength and creep resistance.[4][6] At higher concentrations (typically above 1.7 wt.%), antimony can precipitate as distinct SbSn intermetallic particles, which further hinder dislocation motion and grain boundary sliding, enhancing the mechanical properties.[6] The addition of Sb has been shown to be beneficial for improving thermal fatigue resistance in tin-based solders.[7]
- **Copper (Cu):** Copper reacts with tin to form needle-like or scallop-shaped intermetallic compounds (IMCs), primarily Cu_6Sn_5 and Cu_3Sn . [1] The formation of these IMCs within the solder matrix can refine the grain structure. During the soldering process on copper substrates, a controlled amount of copper in the solder alloy (as in Savbit alloys) can reduce the dissolution of the copper substrate into the molten solder, which is crucial for maintaining the integrity of thin copper traces on printed circuit boards.[5][8]

The following diagram illustrates the logical relationship between the alloying elements and the final mechanical properties of the solder.



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Caption: Influence of alloying elements on solder properties.

Quantitative Mechanical Properties

The mechanical properties of Sn-Pb-Sb-Cu solders are highly dependent on the specific composition and the thermomechanical conditions during testing. The following tables summarize key quantitative data from various studies.

Table 1: Tensile Properties of Sn-Pb-Sb Solders at 25°C

Alloy Composition (wt.%)	Ultimate Tensile Strength (UTS) (MPa)	Elongation (%)	Test Conditions	Reference
Sn-37Pb	46.8	~45	Strain Rate: 0.01 s ⁻¹	[6]
Sn-37Pb-0.3Sb	51.5	~43	Strain Rate: 0.01 s ⁻¹	[6]
Sn-37Pb-1.7Sb	54.2	~42	Strain Rate: 0.01 s ⁻¹	[6]
Sn-37Pb-3.3Sb	59.6	~40	Strain Rate: 0.01 s ⁻¹	[6]

| Sn-37Pb-5.0Sb | 57.1 | ~41 | Strain Rate: 0.01 s⁻¹ |[6] |

Table 2: Tensile and Shear Strength of Various Solder Alloys

Alloy Composition	Property	Value	Reference
Sn-Pb (Eutectic)	Tensile Strength	20-40 N/mm² (20-40 MPa)	[9]
95Sn-5Sb	Tensile Strength	5,900 psi (~40.7 MPa)	[10]
95Sn-5Sb	Shear Strength	6,000 psi (~41.4 MPa)	[10]
Pb-16Sn-7.5Sb-1Ag/Cu Joint	Shear Strength	32 MPa	[4][11]
50Sn-50Pb	Tensile Strength	420 kgf/cm ² (~41.2 MPa)	[12]

| 60Sn-40Pb | Tensile Strength | 535 kgf/cm² (~52.5 MPa) |[12] |

Table 3: Creep Properties of Sn-Pb-Sb Solders

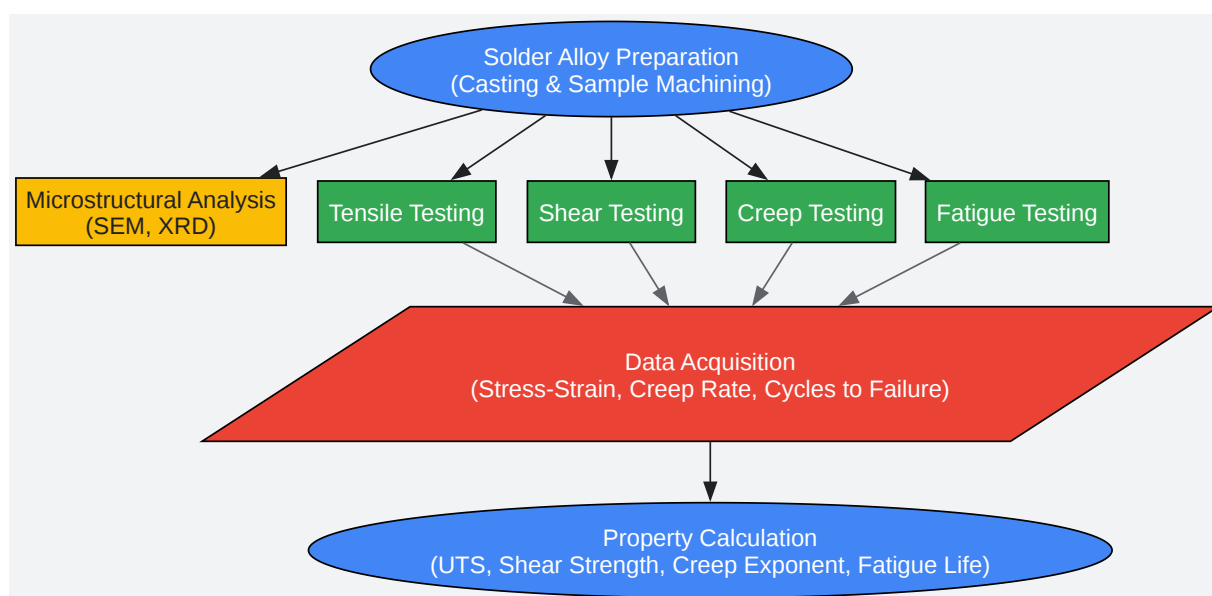
Alloy Composition (wt.%)	Test Temperature (°C)	Applied Stress (MPa)	Steady-State Creep Rate (s ⁻¹)	Stress Exponent (n)	Reference
Sn-37Pb	100	7 - 15	Varies with stress	4.26	[6]
Sn-37Pb-1.7Sb	100	7 - 15	Lower than Sn-37Pb	4.41	[6]
Sn-37Pb-3.3Sb	100	7 - 15	Lower than Sn-37Pb	4.97	[6]
Sn-37Pb-5.0Sb	100	7 - 15	Lower than Sn-37Pb	4.88	[6]

| 50Sn-50Pb | 150 | 0.7 N/mm² (0.7 MPa) | Fails in ~10 hours | - |[5][8] |

Experimental Protocols

Accurate characterization of solder mechanical properties requires standardized and carefully controlled experimental procedures. The most common causes of solder joint failure are overloading (tensile rupture), long-term loading (creep), and cyclic loading (fatigue).[13]

The following diagram outlines a typical workflow for the mechanical characterization of solder alloys.



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Caption: Experimental workflow for solder characterization.

Tensile Testing

Uniaxial tensile tests are fundamental for determining properties such as Young's modulus, yield strength, ultimate tensile strength (UTS), and ductility (elongation).[14]

- Specimen Preparation: Bulk solder is cast and machined into standardized "dog-bone" shaped specimens.

- **Procedure:** The specimen is mounted in a universal testing machine. An axial load is applied at a constant strain rate (e.g., 0.01 s^{-1}) while the corresponding extension of the specimen is recorded.[6][14] This process generates a stress-strain curve.
- **Data Analysis:** The stress-strain curve is analyzed to extract key mechanical parameters. The relationship can be fitted to models like the Ramberg-Osgood equation for a more detailed characterization.[14]

Shear Testing

Shear tests are critical as solder joints in electronic assemblies are often subjected to shear loading.

- **Specimen Geometries:** Various configurations are used, including single-lap, double-lap, ring and plug, and ball shear tests.[15][16] The choice of geometry is crucial as it affects the stress distribution within the joint.[16]
- **Ball Shear Test Procedure:** This is a common method for testing individual solder balls in Ball Grid Array (BGA) packages.[15] A shear tool is positioned at a specific height (e.g., $\sim 50 \text{ }\mu\text{m}$ clearance) and moved horizontally at a constant speed (e.g., $10 \text{ }\mu\text{m/s}$ to $200 \text{ }\mu\text{m/s}$) against the solder ball.[15] The force required to shear the ball is recorded as a function of displacement.[15]
- **Data Analysis:** The peak force recorded during the test is used to calculate the shear strength. Post-test analysis using scanning electron microscopy (SEM) is performed to determine the fracture mode (e.g., bulk solder fracture vs. interfacial fracture).[15]

Creep Testing

Creep is the time-dependent plastic deformation of a material under a constant load, especially at elevated temperatures. For solders, which often operate at temperatures close to their melting point, creep is a primary failure mechanism.[17]

- **Procedure:** A constant tensile or shear load is applied to a solder specimen at a fixed temperature (e.g., 100°C).[6] The strain (deformation) is measured over an extended period.

- Data Analysis: The resulting strain-versus-time curve typically shows primary, secondary (steady-state), and tertiary creep stages.[17] The steady-state creep rate is a key parameter used to assess creep resistance. The relationship between creep rate, stress, and temperature is often described by a power-law creep model.[6][17]

Fatigue Testing

Fatigue failure occurs due to cyclic loading, often induced by temperature fluctuations in electronic devices (thermomechanical fatigue).[13]

- Procedure: Solder joints are subjected to repeated cycles of stress or strain. A common method is environmental temperature cycling, where assemblies are exposed to a specified temperature range (e.g., -55°C to +125°C) for a large number of cycles (e.g., 500 to 2000 cycles).[13] Mechanical cycling at a constant temperature can also be performed.
- Data Analysis: The number of cycles to failure is recorded. Failure is typically defined by the initiation of a crack or a significant increase in electrical resistance. Models like the Coffin-Manson equation are used to relate the strain range to the fatigue life.[18]

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